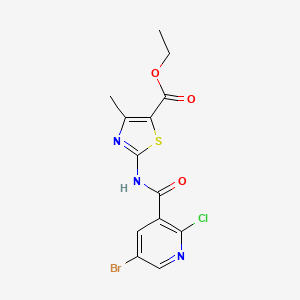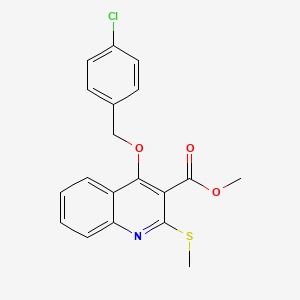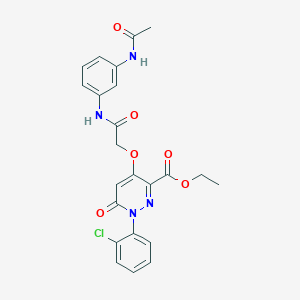
Ethyl 2-(5-bromo-2-chloropyridine-3-amido)-4-methyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(5-bromo-2-chloropyridine-3-amido)-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmaceuticals. This compound is a thiazole derivative that has shown promising results in various preclinical studies, making it a potential candidate for further research and development.
作用機序
The exact mechanism of action of Ethyl 2-(5-bromo-2-chloropyridine-3-amido)-4-methyl-1,3-thiazole-5-carboxylate is not fully understood. However, it has been reported to exert its effects by inhibiting certain enzymes and proteins that are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Ethyl 2-(5-bromo-2-chloropyridine-3-amido)-4-methyl-1,3-thiazole-5-carboxylate has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity against various pathogens.
実験室実験の利点と制限
One of the main advantages of Ethyl 2-(5-bromo-2-chloropyridine-3-amido)-4-methyl-1,3-thiazole-5-carboxylate is its potential as a lead compound for the development of new drugs. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for the research and development of Ethyl 2-(5-bromo-2-chloropyridine-3-amido)-4-methyl-1,3-thiazole-5-carboxylate. These include:
1. Further studies to elucidate the exact mechanism of action of the compound.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Investigation of the potential use of the compound in combination with other drugs for the treatment of various diseases.
4. Studies to evaluate the safety and toxicity of the compound in vivo.
5. Development of new derivatives of the compound with improved pharmacological properties.
Conclusion:
Ethyl 2-(5-bromo-2-chloropyridine-3-amido)-4-methyl-1,3-thiazole-5-carboxylate has shown promising results in various preclinical studies, making it a potential candidate for further research and development. Its potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases, make it an attractive compound for drug discovery and development. However, further studies are needed to fully understand its mechanism of action and evaluate its safety and toxicity in vivo.
合成法
The synthesis of Ethyl 2-(5-bromo-2-chloropyridine-3-amido)-4-methyl-1,3-thiazole-5-carboxylate involves the reaction of 2-amino-5-bromo-3-chloropyridine with 2-bromoacetic acid ethyl ester, followed by the reaction of the resulting intermediate with 2-aminothiazole-4-carboxylic acid. The final product is obtained after purification and isolation steps.
科学的研究の応用
Ethyl 2-(5-bromo-2-chloropyridine-3-amido)-4-methyl-1,3-thiazole-5-carboxylate has shown promising results in various preclinical studies, making it a potential candidate for further research and development. It has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
特性
IUPAC Name |
ethyl 2-[(5-bromo-2-chloropyridine-3-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3O3S/c1-3-21-12(20)9-6(2)17-13(22-9)18-11(19)8-4-7(14)5-16-10(8)15/h4-5H,3H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOYOMJMDJDPKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(N=CC(=C2)Br)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2799237.png)






![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate](/img/structure/B2799247.png)
![1-(5-chloro-2-methoxyphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2799251.png)


![(2S,7R)-4-(4-chlorophenyl)-5,9-dioxa-3-azatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-1(10),11,13(18),14,16-pentaene](/img/structure/B2799255.png)

